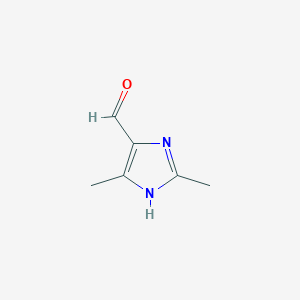

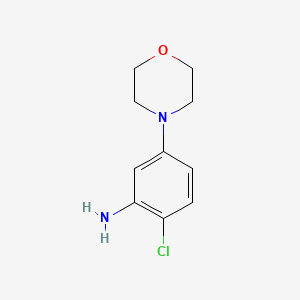

2-Chloro-5-(4-morpholinyl)aniline

Vue d'ensemble

Description

2-Chloro-5-(4-morpholinyl)aniline is a chemical compound with the molecular formula C10H13ClN2O . It is used in diverse scientific research areas. Its versatile properties have found applications in medicinal chemistry, drug synthesis, and material science, making it an indispensable tool for innovative breakthroughs.

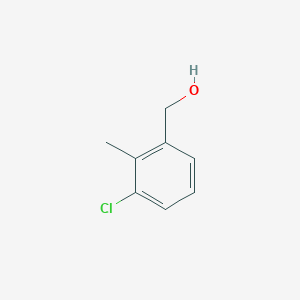

Molecular Structure Analysis

The molecular structure of 2-Chloro-5-(4-morpholinyl)aniline is represented by the InChI code: 1S/C10H13ClN2O/c11-9-2-1-8 (7-10 (9)12)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 . The molecular weight of the compound is 212.68 .Applications De Recherche Scientifique

Chemical Synthesis and Reaction Studies

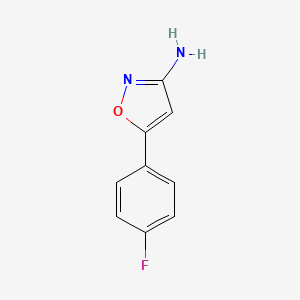

Heterocyclic Compound Synthesis : Research has demonstrated the use of 2-Chloro-5-(4-morpholinyl)aniline in the synthesis of heterocyclic compounds like 2-phenylamino(piperidino or morpholino)-6-thio-7-methylpurine, which contributes to advancements in organic chemistry and the development of novel compounds (Kochergin, Aleksandrova, & Korsunskii, 2012).

Kinase Inhibitor Optimization : This compound has been used in the optimization of kinase inhibitors, specifically in the development of potent inhibitors of Src kinase activity, which has implications in cancer research and therapy (Boschelli et al., 2001).

DNA-Binding Studies : N-alkylanilinoquinazoline derivatives, prepared from compounds including 2-Chloro-5-(4-morpholinyl)aniline, have been studied for their DNA-binding capabilities, indicating potential in the field of pharmacology and genetic research (Garofalo et al., 2010).

Pharmaceutical Research

- Antimalarial Activity : Research on 4-anilinoquinolines, which can be synthesized using 2-Chloro-5-(4-morpholinyl)aniline, has shown significant antimalarial activity against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum, indicating its potential in antimalarial drug development (Delarue et al., 2001).

Material Science

Organosilicon Compound Synthesis : The compound has been used in the synthesis of new organosilicon compounds, expanding the possibilities in material science for applications in electronics, coatings, and adhesives (Andrianov & Volkova, 1958).

Fluorescence Quenching Studies : Studies involving fluorescence quenching of boronic acid derivatives by aniline, where 2-Chloro-5-(4-morpholinyl)aniline plays a role, contribute to understanding molecular interactions that are crucial in the development of fluorescent sensors and probes (Geethanjali, Nagaraja, & Melavanki, 2015).

Safety and Hazards

The safety data sheet (SDS) for 2-Chloro-5-(4-morpholinyl)aniline indicates that it is considered hazardous . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

2-chloro-5-morpholin-4-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c11-9-2-1-8(7-10(9)12)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZCIHSSSIQADGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589802 | |

| Record name | 2-Chloro-5-(morpholin-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-(4-morpholinyl)aniline | |

CAS RN |

915921-20-9 | |

| Record name | 2-Chloro-5-(morpholin-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

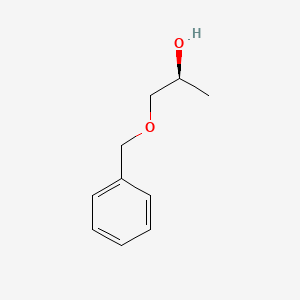

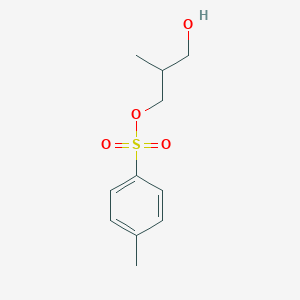

Synthesis routes and methods I

Procedure details

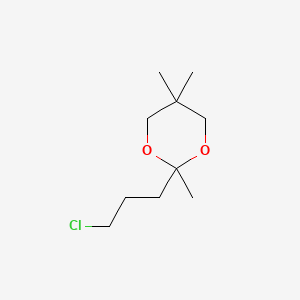

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-(3,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356371.png)

![9-((2,3-Dimethylbutan-2-yl)oxy)-9-borabicyclo[3.3.1]nonane](/img/structure/B1356378.png)

![4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione](/img/structure/B1356388.png)

![4-{[(5-Nitrofuran-2-yl)methyl]amino}benzoic acid](/img/structure/B1356392.png)